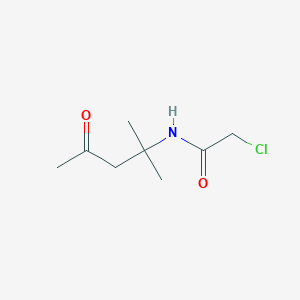
2-Chloro-N-(2-methyl-4-oxopentan-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-N-(2-methyl-4-oxopentan-2-yl)acetamide is an organic compound with the molecular formula C8H14ClNO2 and a molecular weight of 191.66 g/mol . It is a chlorinated acetamide derivative, often used in various chemical and pharmaceutical research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(2-methyl-4-oxopentan-2-yl)acetamide typically involves the reaction of 2-methyl-4-oxopentanoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-chloroacetamide under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity of the product .
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-N-(2-methyl-4-oxopentan-2-yl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to form alcohol derivatives.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydroxide or potassium hydroxide in aqueous or alcoholic media.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Major Products Formed
Substitution: Formation of various substituted acetamides.
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Applications De Recherche Scientifique
2-Chloro-N-(2-methyl-4-oxopentan-2-yl)acetamide is utilized in several scientific research fields:
Mécanisme D'action
The mechanism of action of 2-Chloro-N-(2-methyl-4-oxopentan-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloroacetamide: A simpler analog with similar reactivity but different biological properties.
N-(2-methyl-4-oxopentan-2-yl)acetamide: Lacks the chlorine atom, resulting in different chemical and biological behavior.
Uniqueness
2-Chloro-N-(2-methyl-4-oxopentan-2-yl)acetamide is unique due to the presence of both the chlorine atom and the oxopentan-2-yl group, which confer specific reactivity and potential biological activities not found in its analogs .
Propriétés
Numéro CAS |
90952-56-0 |
|---|---|
Formule moléculaire |
C8H14ClNO2 |
Poids moléculaire |
191.65 g/mol |
Nom IUPAC |
2-chloro-N-(2-methyl-4-oxopentan-2-yl)acetamide |
InChI |
InChI=1S/C8H14ClNO2/c1-6(11)4-8(2,3)10-7(12)5-9/h4-5H2,1-3H3,(H,10,12) |
Clé InChI |
OSPFSWVJDVUKFO-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)CC(C)(C)NC(=O)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


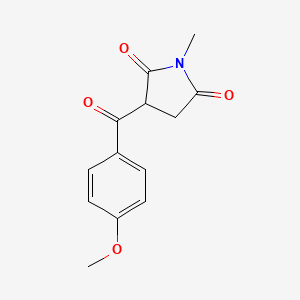
![4-(Methylsulfanyl)-3-phenylspiro[thiete-2,9'-xanthene]](/img/structure/B14351653.png)
![lithium;[2,4-bis(trimethylsilyl)cyclopenta-2,4-dien-1-yl]-trimethylsilane](/img/structure/B14351654.png)
![2,2'-[(7-Methyl-2-propyl-1,8-naphthyridin-4-yl)azanediyl]di(ethan-1-ol)](/img/structure/B14351671.png)
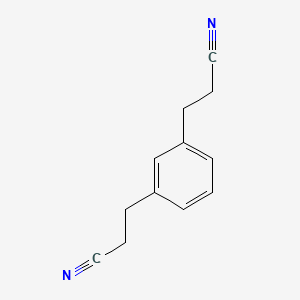
![Ethyl [2-hydroxy-3-(2-methyl-1,3-thiazol-4-yl)phenyl]acetate](/img/structure/B14351684.png)
methanolate](/img/structure/B14351686.png)
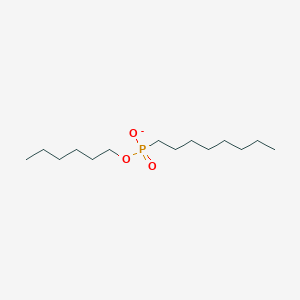
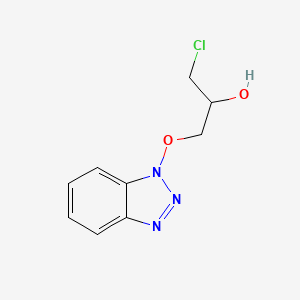
![(1E)-N-[2-(Ethenyloxy)ethyl]ethanimine](/img/structure/B14351703.png)
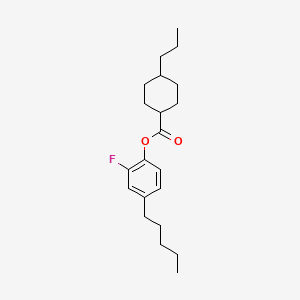
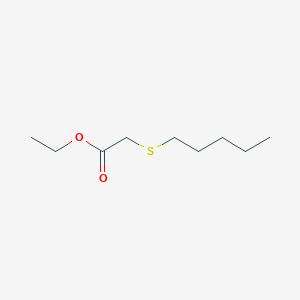
![Dimethyl [hydroxy(2-nitrophenyl)methyl]phosphonate](/img/structure/B14351720.png)

